维加巴汀

描述

维加巴林,也称为γ-乙烯基-GABA,是一种主要用于治疗婴儿痉挛和难治性复杂部分性发作的药物。它是一种γ-氨基丁酸(GABA)的结构类似物,但它不与GABA受体结合。 相反,它通过抑制GABA的分解来起作用,从而提高大脑中GABA的水平 .

作用机制

维加巴林通过不可逆地抑制GABA转氨酶(GABA-T)发挥作用,GABA-T负责GABA的分解。通过抑制这种酶,维加巴林提高大脑中GABA的水平,增强其对神经元活性的抑制作用。 这有助于减少癫痫患者的发作频率和严重程度 .

类似化合物:

维加巴林的独特之处: 维加巴林独特的机制,涉及不可逆地抑制GABA-T,使其区别于其他抗癫痫药物。 这使其在其他治疗失败的情况下特别有效,尽管长期使用会带来视力丧失的风险 .

科学研究应用

生化分析

Biochemical Properties

Vigabatrin interacts with the enzyme GABA transaminase (GABA-T), which is responsible for the catabolism of GABA . By inhibiting GABA-T, Vigabatrin increases the levels of GABA in the brain . This results in an increase in inhibitory neurotransmission, which can help control seizures .

Cellular Effects

Vigabatrin has a calming effect on the brain by stabilizing the electrical activity . It increases the amount of GABA, an inhibitory neurotransmitter, thereby reducing the excitatory processes that can initiate seizure activity . It can also cause side effects such as problems with eyesight, feeling sleepy or tired, joint aches and pains, and mood changes .

Molecular Mechanism

Vigabatrin works by irreversibly inhibiting GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA . This inhibition results in increased levels of GABA in the brain . Although Vigabatrin is a structural analogue of GABA, it does not bind to GABA receptors .

Temporal Effects in Laboratory Settings

Over a ten-year period, the psychophysical evidence of tinnitus in rats treated with Vigabatrin was found to progress with continued exposure . This progression may be slow and difficult to detect due to the high degree of variability in visual field size between successive test sessions .

Dosage Effects in Animal Models

In animal models, Vigabatrin has been shown to completely and reversibly eliminate the psychophysical evidence of tinnitus at moderate dose levels . The oral LD50 of Vigabatrin in mice and rats is 2830 mg/kg and 3100 mg/kg, respectively, indicating potential toxicity at high doses .

Metabolic Pathways

Vigabatrin prevents the metabolism of GABA by irreversibly inhibiting GABA transaminase (GABA-T). This leads to an increase in the concentration of GABA, the major inhibitory neurotransmitter in the brain .

Transport and Distribution

Vigabatrin is widely distributed throughout the body with a mean steady-state volume of distribution of 1.1 L/kg . It is eliminated unchanged renally, indicating that it is not metabolized to any significant extent .

Subcellular Localization

Therefore, it is plausible that Vigabatrin may also localize to the mitochondria to exert its inhibitory effects on GABA transaminase .

准备方法

合成路线和反应条件: 维加巴林的制备涉及几个步骤:

2-乙烯基环丙烷-1,1-二羧酸二乙酯的制备: 这是通过在乙醇钠和氢醌存在下使丙二酸二乙酯与1,4-二氯-2-丁烯反应实现的.

2-羰基-5-乙烯基-吡咯烷-3-酰胺的形成: 然后使酯与氨和甲酰胺反应.

4-氨基-5-己烯酸的合成: 这是在酸性条件下从酰胺中获得的.

三异丙基硅基-4-氨基己-5-烯酸的制备: 这涉及在三乙胺和氨存在下使4-氨基-5-己烯酸与三异丙基氯硅烷反应.

水解得到维加巴林: 最终产物通过在碱性条件下水解三异丙基硅基4-氨基己-5-烯酸而获得.

工业生产方法: 维加巴林的工业生产通常遵循相同的合成路线,但规模更大,并针对产量和纯度进行了优化。 该过程涉及仔细控制反应条件和纯化步骤,以确保最终产品符合药物标准 .

反应类型:

氧化: 维加巴林可以发生氧化反应,尽管这些反应在合成或应用中并不常见。

还原: 还原反应通常与维加巴林无关。

取代: 维加巴林可以发生取代反应,特别是涉及氨基。

常用试剂和条件:

氧化剂: 不常与维加巴林一起使用。

还原剂: 通常不相关。

取代试剂: 可以根据所需取代使用各种试剂,例如用于引入卤素原子的卤化剂。

相似化合物的比较

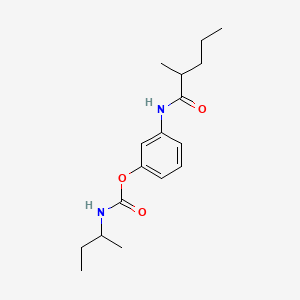

Levetiracetam: Another antiepileptic drug used for treating seizures.

Valproic Acid: Used for treating various types of seizures.

Topiramate: Another antiepileptic drug that enhances GABA activity and inhibits excitatory neurotransmission.

Uniqueness of Vigabatrin: Vigabatrin’s unique mechanism of action, involving the irreversible inhibition of GABA-T, sets it apart from other antiepileptic drugs. This makes it particularly effective in cases where other treatments have failed, although it carries a risk of vision loss with long-term use .

属性

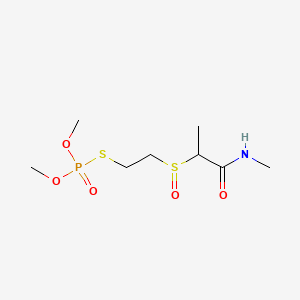

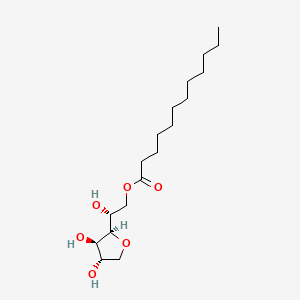

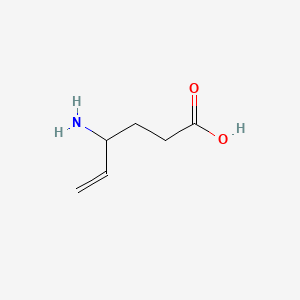

IUPAC Name |

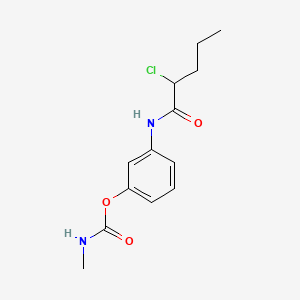

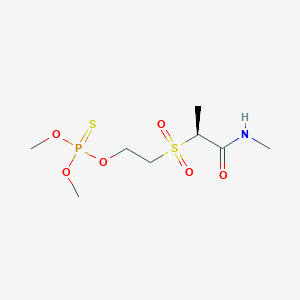

4-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDFLNIOAUIZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041153 | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Gamma-aminobutyric acid (GABA) is the major inhibitory transmitter throughout the central nervous system, and the potentiation of GABAergic neurotransmission is therefore a crucial mechanism through which antiepileptic agents may combat the pathologic excitatory neurotransmission seen in epilepsy. Vigabatrin increases concentrations of GABA in the central nervous system by irreversibly inhibiting the enzymes responsible for its metabolism to succinic semialdehyde: gamma-aminobutyric acid transaminase (GABA-T)., Vigabatrin is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Although the exact mechanism of vigabatrin's antiseizure effect is unknown, it is thought to be related to the drug's action as a preferential and irreversible inhibitor of GABA transaminase (GABA-T), which is the enzyme responsible for the degradation of GABA and the resultant increase in GABA concentrations in the CNS. Vigabatrin is commercially available as a racemic mixture of 2 enantiomers; the S enantiomer is pharmacologically active and the R enantiomer is inactive. | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone/water, White to off-white powder | |

CAS No. |

68506-86-5, 60643-86-9 | |

| Record name | Vigabatrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68506-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vigabatrin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIGABATRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-176C, 209 °C | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of γ-vinyl γ-aminobutyric acid?

A1: γ-vinyl γ-aminobutyric acid (vigabatrin) exerts its antiepileptic effect by irreversibly inhibiting γ-aminobutyric acid transaminase (GABA-T) [, , , , ]. This inhibition prevents the breakdown of γ-aminobutyric acid (GABA), leading to an increase in GABA concentrations in the brain [, , , , ].

Q2: What are the downstream consequences of increased GABA levels in the brain due to vigabatrin?

A2: Increased GABA levels enhance inhibitory neurotransmission [, , , ]. While the precise effects vary, vigabatrin has been shown to influence various amino acid neurotransmitters in cerebrospinal fluid and extracellular fluid, impacting both inhibitory and excitatory mechanisms [, ].

Q3: How does vigabatrin's effect on GABA compare to other anticonvulsants?

A4: Unlike anticonvulsants directly activating the GABA/benzodiazepine receptor complex, vigabatrin, through its indirect GABA elevation, appears less detrimental to the recovery process following focal cortical insult [].

Q4: What is the molecular formula and weight of vigabatrin?

A4: While this information is not directly provided in the provided research excerpts, vigabatrin, chemically known as γ-vinyl γ-aminobutyric acid, has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol.

Q5: Is there information available about the material compatibility and stability of vigabatrin under various conditions?

A5: The provided research excerpts primarily focus on the pharmacological and clinical aspects of vigabatrin. Detailed information regarding its material compatibility and stability under various conditions is not available in these excerpts.

Q6: How is vigabatrin absorbed and distributed in the body?

A7: Vigabatrin exhibits good absorption and is not protein bound [, ]. It readily crosses the blood-brain barrier and achieves therapeutic concentrations in the cerebrospinal fluid and brain extracellular fluid [].

Q7: Does the dosage of vigabatrin correlate with its efficacy in reducing seizure frequency?

A9: Yes, research suggests a dose-dependent reduction in seizure frequency with vigabatrin [, ]. Higher normalized dosages have been linked to greater reductions in seizure rates [].

Q8: Does age influence the efficacy of vigabatrin in seizure reduction?

A10: While baseline seizure rate appears to increase with decreasing age, age itself does not seem to impact vigabatrin's effect on seizure reduction when dosage is adjusted for body weight [].

Q9: Has vigabatrin's efficacy been demonstrated in animal models of epilepsy?

A11: Yes, vigabatrin has shown efficacy in various animal models of epilepsy. For instance, it prolonged the latency to seizures and status epilepticus in immature rats injected with pilocarpine []. Additionally, it demonstrated anticonvulsant effects in rats with pentylenetetrazol-induced seizures, particularly against generalized tonic-clonic seizures [].

Q10: What specific types of seizures appear most responsive to vigabatrin treatment?

A12: Clinical trials and studies indicate that vigabatrin is particularly effective in treating complex partial seizures [, , , ] and infantile spasms [, , , , ].

Q11: What are the primary safety concerns associated with vigabatrin use?

A14: The most significant concern with vigabatrin is the risk of irreversible visual field defects [, , , , , , , ]. These defects are thought to be a result of retinal toxicity [, , , , , ] and can persist even after discontinuing the medication [, , , ].

Q12: Are there specific patient populations more susceptible to vigabatrin-induced visual field defects?

A15: While visual field defects can occur in any patient taking vigabatrin, children appear to be particularly vulnerable [, , ]. Regular eye examinations are crucial for early detection [, , ].

Q13: Besides visual disturbances, are there other reported adverse effects of vigabatrin?

A16: Yes, other potential side effects include headache, drowsiness, dizziness, fatigue, psychiatric reactions (including psychosis), hyperactivity, and weight gain [, , , , , ].

Q14: Are there specific risk factors that might predispose patients to experience psychosis while on vigabatrin?

A17: While the exact mechanism remains unclear, patients with a history of psychiatric issues appear to be at a higher risk of experiencing psychosis, particularly during the early stages of vigabatrin treatment and at higher doses [, ].

Q15: Are there any potential hepatotoxic effects associated with vigabatrin?

A19: While considered generally well-tolerated, vigabatrin has been associated with decreases in plasma alanine transaminase (ALA-T) activity []. This effect could potentially mask early signs of liver disease [].

Q16: How does the hepatotoxicity profile of vigabatrin compare to other commonly used antiepileptic drugs?

A20: In a rat model comparing the hepatotoxicity of various antiepileptic drugs, vigabatrin demonstrated the least impact on liver enzymes compared to carbamazepine, phenytoin, and sodium valproate [].

Q17: Are there established biomarkers for predicting the efficacy of vigabatrin or monitoring treatment response?

A21: While changes in amino acid neurotransmitter levels in the CSF have been observed with vigabatrin treatment, these changes do not consistently correlate with clinical response [, ]. Currently, there are no established biomarkers for predicting vigabatrin's efficacy or monitoring treatment response.

Q18: What diagnostic tools are recommended for monitoring potential visual side effects associated with vigabatrin?

A22: Regular eye examinations, including visual field testing (perimetry) [, , , , , ], are crucial for early detection of vigabatrin-associated visual field defects. Electroretinography (ERG) can also provide valuable information about retinal function and potential toxicity [, , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。